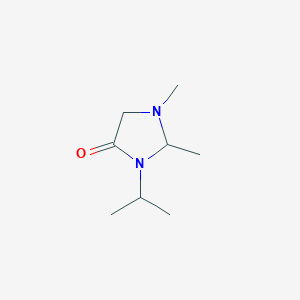
3-Isopropyl-1,2-dimethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) is a chemical compound belonging to the imidazolidinone family. Imidazolidinones are known for their diverse applications in pharmaceuticals, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Involving the formation of the imidazolidinone ring through cyclization of diamines with carbonyl compounds.
Reductive Amination: Using reducing agents to facilitate the formation of the imidazolidinone structure.
Industrial Production Methods
Industrial production methods for imidazolidinones often involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Disrupting key biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI): shares similarities with other imidazolidinones such as:
Uniqueness
The uniqueness of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) lies in its specific structural features and the resulting chemical properties, which may offer distinct advantages in its applications compared to other similar compounds.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,2-dimethyl-3-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-7(3)9(4)5-8(10)11/h6-7H,5H2,1-4H3 |
InChI Key |
KLXVAMVQIQUJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CC(=O)N1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















